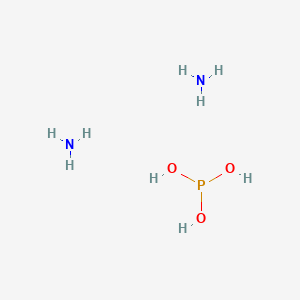
Phosphorous acid, diammonia salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium phosphite is an inorganic compound with the chemical formula (NH₄)₂HPO₃ . It is a salt derived from phosphorous acid and ammonia. This compound is known for its applications in agriculture and industry, particularly as a fertilizer and a fungicide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium phosphite can be synthesized through the reaction of phosphorous acid with ammonia. The reaction typically occurs in an aqueous solution, where phosphorous acid reacts with ammonium hydroxide to form ammonium phosphite:
H3PO3+2NH4OH→(NH4)2HPO3+2H2O
Industrial Production Methods: Industrial production of ammonium phosphite involves the controlled reaction of phosphorous acid with ammonia gas. The process is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: Ammonium phosphite can undergo oxidation to form ammonium phosphate.
Reduction: It can be reduced to phosphine gas under certain conditions.
Substitution: Ammonium phosphite can react with metal salts to form corresponding metal phosphites.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Hydrogen gas or metal hydrides can be used for reduction reactions.
Substitution Reactions: Metal salts like copper sulfate or zinc chloride are commonly used.
Major Products Formed:
Oxidation: Ammonium phosphate.
Reduction: Phosphine gas.
Substitution: Metal phosphites such as copper phosphite or zinc phosphite.
Applications De Recherche Scientifique
Ammonium phosphite has a wide range of applications in scientific research:
Agriculture: It is used as a fertilizer to provide essential nutrients to plants. It also acts as a fungicide, protecting plants from fungal infections.
Chemistry: Ammonium phosphite is used in the synthesis of various phosphite esters and other phosphorus-containing compounds.
Biology: It is studied for its potential role in enhancing plant growth and resistance to diseases.
Industry: Ammonium phosphite is used in the production of flame retardants and as a reducing agent in various industrial processes.
Mécanisme D'action
The mechanism of action of ammonium phosphite involves its ability to release phosphorous acid, which is readily absorbed by plants. Phosphorous acid acts as a systemic fungicide, inhibiting the growth of fungi by disrupting their metabolic processes. It also enhances the plant’s natural defense mechanisms, making them more resistant to diseases.
Comparaison Avec Des Composés Similaires
Ammonium phosphate: Used primarily as a fertilizer.
Diammonium phosphate: Another common fertilizer with similar applications.
Monoammonium phosphate: Used in fertilizers and fire retardants.
Uniqueness: Ammonium phosphite is unique due to its dual role as both a fertilizer and a fungicide. Unlike ammonium phosphate, which primarily provides nutrients, ammonium phosphite also offers protection against fungal infections, making it a valuable compound in agriculture.
Propriétés
Formule moléculaire |
H9N2O3P |
|---|---|
Poids moléculaire |
116.06 g/mol |
Nom IUPAC |
azane;phosphorous acid |
InChI |
InChI=1S/2H3N.H3O3P/c;;1-4(2)3/h2*1H3;1-3H |
Clé InChI |
DNCQWNWCEBTKGC-UHFFFAOYSA-N |
SMILES canonique |
N.N.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


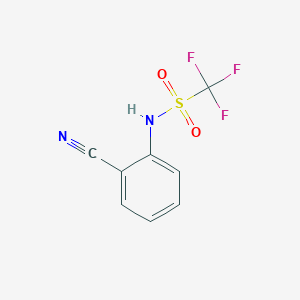
![Hexadecahydroindeno[2,1-a]indene](/img/structure/B13805255.png)
![N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea](/img/structure/B13805258.png)

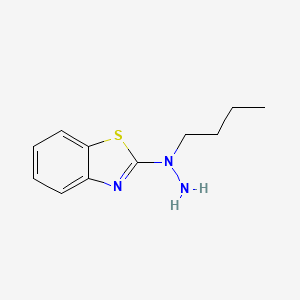
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 2,7-dihydro-4-methyl-6-[(4-methylphenyl)amino]-2,7-dioxo-, ethyl ester](/img/structure/B13805267.png)
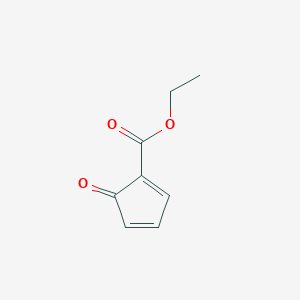
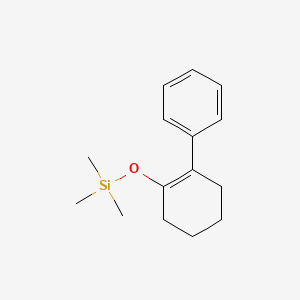
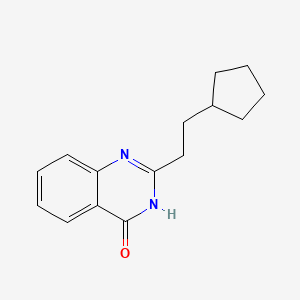
![2-Deoxy-D-[6-13C]glucose](/img/structure/B13805315.png)
![1H-[1,3]Diazepino[1,2-A][1,3]diazepine](/img/structure/B13805323.png)
![7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13805332.png)
![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)

